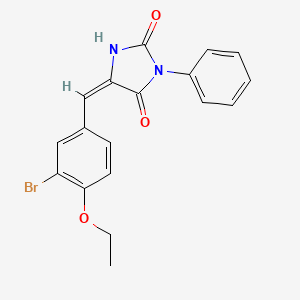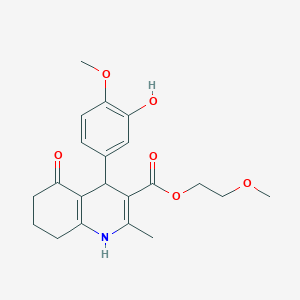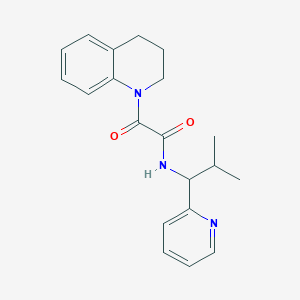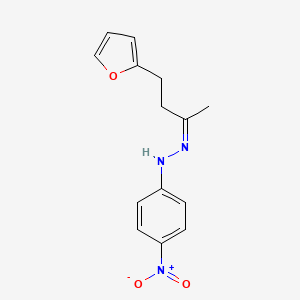
5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione, also known as BPI, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. BPI is a member of the imidazolidinedione family, which is characterized by a five-membered ring structure containing two nitrogen atoms. BPI has been found to have a variety of biochemical and physiological effects, making it a valuable tool in the study of various biological processes.
Mécanisme D'action
The mechanism of action of 5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. 5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. 5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione has also been found to bind to the GABA-A receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects
5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models of inflammatory disease. 5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione has also been found to have anticonvulsant properties, and has been investigated for its potential as a treatment for epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione is its versatility in scientific research. It has been shown to have a range of biological activities, making it a valuable tool in the study of various biological processes. However, one of the limitations of 5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione is its potential toxicity. It has been found to have cytotoxic effects on certain cell types, and caution should be taken when handling and using 5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione in laboratory experiments.
Orientations Futures
There are a number of future directions for research involving 5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione. One area of interest is the development of 5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione derivatives with improved biological activity and reduced toxicity. Another area of interest is the investigation of the potential of 5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione as a therapeutic agent in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease. Further research is also needed to fully understand the mechanism of action of 5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione and its effects on various biological processes.
Méthodes De Synthèse
5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione can be synthesized using a variety of methods, including the reaction of 3-bromo-4-ethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then reacted with ethyl acetoacetate to form 5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione. Other methods involve the reaction of 3-bromo-4-ethoxybenzaldehyde with phenylurea followed by cyclization with ethyl acetoacetate.
Applications De Recherche Scientifique
5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been widely used in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory, anticonvulsant, and antimicrobial properties. 5-(3-bromo-4-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione has also been investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease.
Propriétés
IUPAC Name |
(5E)-5-[(3-bromo-4-ethoxyphenyl)methylidene]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c1-2-24-16-9-8-12(10-14(16)19)11-15-17(22)21(18(23)20-15)13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,20,23)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEONULDVDENPU-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)N2)C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=O)N2)C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-methyl-2-thienyl)methyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5375444.png)
![ethyl 2-[3-benzoyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5375464.png)
![5-{2-[3-(1-naphthyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}pyrrolidin-2-one](/img/structure/B5375468.png)
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}quinoline-3-carboxamide](/img/structure/B5375486.png)
![methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5375495.png)




![3-{[(2R*,5S*)-2,5-dimethylpyrrolidin-1-yl]carbonyl}-5-[(3-methoxyphenoxy)methyl]isoxazole](/img/structure/B5375533.png)
![N-[2-(4-bromophenyl)-1-(1-piperazinylcarbonyl)vinyl]-2-chlorobenzamide](/img/structure/B5375541.png)
![N,N-dimethyl-2-phenyl-7-(2-pyrazinylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5375543.png)
![methyl 2-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5375545.png)
